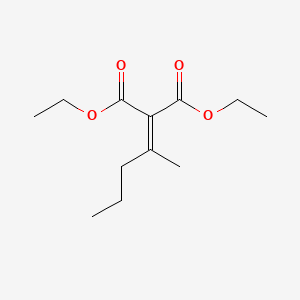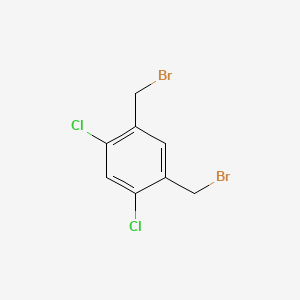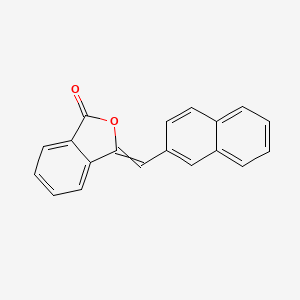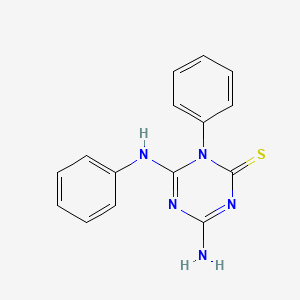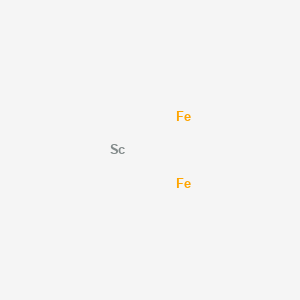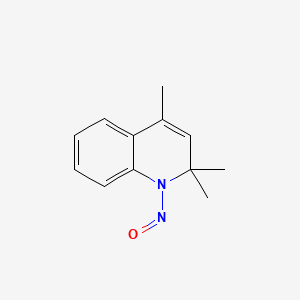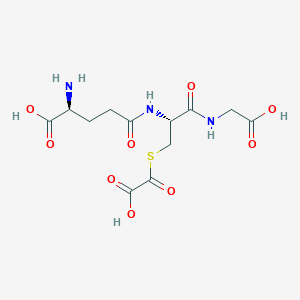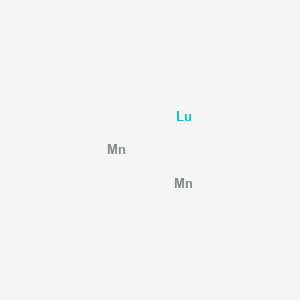
Lutetium--manganese (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium–manganese (1/2) is a compound formed by the combination of lutetium and manganese in a 1:2 ratio. Lutetium is a lanthanide metal known for its high density and hardness, while manganese is a transition metal with significant industrial applications. The combination of these two elements results in a compound with unique properties that are of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–manganese (1/2) typically involves the direct reaction of lutetium and manganese metals under high-temperature conditions. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Lu+2Mn→LuMn2
Industrial Production Methods
Industrial production of lutetium–manganese (1/2) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform mixing of the metals and the formation of a homogenous compound. The process is carried out in a controlled environment to maintain the purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium–manganese (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by strong reducing agents to yield elemental lutetium and manganese.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide are used under high-temperature conditions.
Substitution: Reactions are carried out in the presence of other metals or metal salts under controlled conditions.
Major Products Formed
Oxidation: Formation of lutetium oxide and manganese oxide.
Reduction: Elemental lutetium and manganese.
Substitution: Formation of new intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Lutetium–manganese (1/2) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted radiotherapy, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Mécanisme D'action
The mechanism by which lutetium–manganese (1/2) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Imaging: Acts as a contrast agent by enhancing the visibility of biological structures in imaging techniques.
Radiotherapy: Delivers targeted radiation to cancer cells, causing damage to the DNA and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lutetium–iron (1/2): Similar in structure but with different magnetic properties.
Lutetium–cobalt (1/2): Exhibits different electronic properties due to the presence of cobalt.
Manganese–yttrium (1/2): Another intermetallic compound with distinct physical and chemical properties.
Uniqueness
Lutetium–manganese (1/2) is unique due to its combination of a lanthanide and a transition metal, resulting in a compound with specific magnetic, electronic, and catalytic properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
12057-41-9 |
|---|---|
Formule moléculaire |
LuMn2 |
Poids moléculaire |
284.8429 g/mol |
Nom IUPAC |
lutetium;manganese |
InChI |
InChI=1S/Lu.2Mn |
Clé InChI |
FGZULWIWSGKTDG-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





